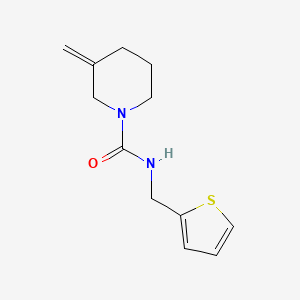

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

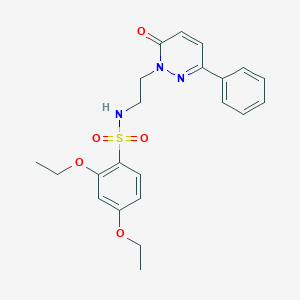

“3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.33. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . For instance, the FT-IR (ATR) spectrum of a similar compound, N-(thiophen-2-ylmethyl)furan-2-carboxamide, shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), and 1530 cm−1 (C−N stretching vibration with the N−H bending vibration Amide II) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide” can be inferred from its molecular structure. For instance, it is likely to have a light yellow color and a melting point between 100–102°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones involve reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, demonstrating a method to prepare a series of carboxamides. This process includes base-catalysed ring closure reactions to give the corresponding 4,5-dihydro-1H-imidazol-5-ones, with further N-methylation and N-benzylation steps to prepare 1-alkyl derivatives. These derivatives were studied for potential substitution reactions, highlighting the complexity of reactions involving similar structural moieties (Sedlák et al., 2008).

Biological Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited significant DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Two thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities, with their molecular conformation being locked by an intramolecular N-H⋯N hydrogen bond, removing conformational flexibility. This study provides insights into the structure-activity relationships of similar compounds (Vasu et al., 2003).

Electronic Structure and Synthesis

- The electronic structure, novel synthesis, and interaction analysis of 6-oxopiperidine-2-carboxylic acid derivatives, with emphasis on O-H⋯O and C-H⋯O interactions in the crystal structures, were explored. These findings contribute to the understanding of molecular interactions and electronic properties of carboxamide derivatives, which are crucial for designing compounds with specific biological activities (Vrabel et al., 2014).

Zukünftige Richtungen

Piperidine derivatives, including “3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide”, have potential for further development in the field of drug discovery due to their importance in the pharmaceutical industry . Future research could focus on exploring their synthesis, biological activity, and potential applications in more detail.

Eigenschaften

IUPAC Name |

3-methylidene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-10-4-2-6-14(9-10)12(15)13-8-11-5-3-7-16-11/h3,5,7H,1-2,4,6,8-9H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWYVOLEIMLIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methylene-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)

![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)

![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2742211.png)

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)

![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2742231.png)